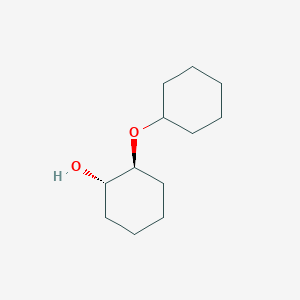

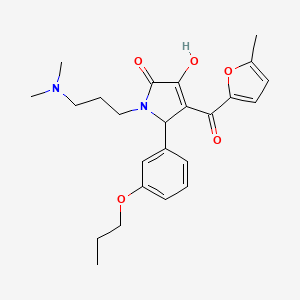

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol, also known as CHOC, is a chemical compound that has been the subject of much scientific research in recent years. CHOC is a cyclohexanol derivative that has been found to have a variety of interesting properties, including potential applications in the fields of medicine, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Epoxidation Mechanisms

The study of epoxidation mechanisms, particularly involving cyclohexene derivatives, provides insight into the facial selectivity and the role of hydrogen bonding in the reaction process. For instance, the epoxidation of 2-cyclohexen-1-ol with peroxy acids has been analyzed to understand the transition structures (TSs) and their stability influenced by hydrogen bonding and solvent effects. This research offers a deeper understanding of the epoxidation process, which is fundamental in organic synthesis and the development of epoxide-based compounds (Freccero et al., 2000).

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated ketones, a key transformation in organic synthesis, has been explored using cyclohex-2-en-1-ol as a model substrate. This research highlights the catalytic role of P450 isoenzymes in the oxidation process, providing a pathway to synthesize important intermediates for pharmaceuticals and materials science (G. Bellucci et al., 1996).

Molecular Recognition

Optically pure cyclohexan-1-ol derivatives have been utilized as chiral solvating agents for molecular recognition, demonstrating the ability to discriminate isomers of acids via NMR or fluorescence spectroscopy. This application is crucial for the quantitative determination of isomers in various scientific fields, including pharmaceuticals and analytical chemistry (Aditya N. Khanvilkar & A. Bedekar, 2018).

Catalysis and Synthesis

Research into the catalytic applications of cyclohexene and its derivatives has led to advancements in selective allylic oxidation processes. For example, nitrogen-doped carbon nanotubes (NCNTs) have been studied as metal-free catalysts for the allylic oxidation of cyclohexene, showcasing the potential for sustainable and efficient catalysis in organic synthesis (Yong Cao et al., 2014).

Propiedades

IUPAC Name |

(1S,2S)-2-cyclohexyloxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQDQIHYVCMANU-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

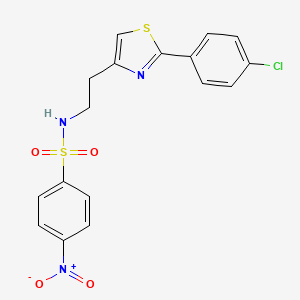

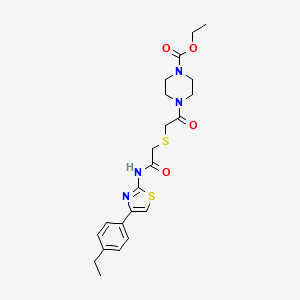

![4-Ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2860378.png)

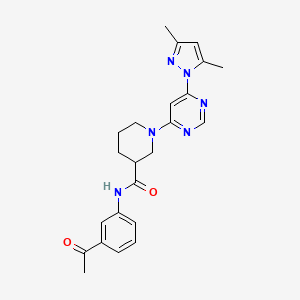

![8-(4-(2-methoxyethoxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860379.png)

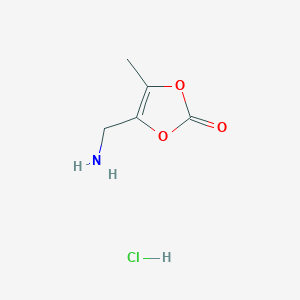

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

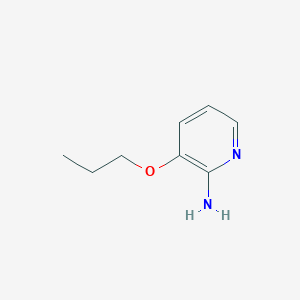

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)